molecular formula C24H26 B12660132 (1,3-Diphenylbutyl)-o-xylene CAS No. 74921-47-4

(1,3-Diphenylbutyl)-o-xylene

Cat. No.: B12660132
CAS No.: 74921-47-4
M. Wt: 314.5 g/mol
InChI Key: CBSMTUWGOKTDIH-UHFFFAOYSA-N
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Description

Contextualization within Arylalkyl Hydrocarbon Chemistry

Arylalkyl hydrocarbons are a class of organic molecules that contain both aromatic (aryl) and saturated (alkyl) components. quora.com The term "aryl" denotes a functional group derived from an aromatic ring, such as phenyl, while "alkyl" refers to a functional group consisting of carbon and hydrogen atoms arranged in a tree-like structure. quora.comsavemyexams.com In (1,3-Diphenylbutyl)-o-xylene, the phenyl and o-xylene (B151617) groups are the aryl components, and the butyl chain constitutes the alkyl part.

Historical Perspective of Related Structural Motifs

The synthesis of molecules containing arylalkyl motifs, particularly diarylalkanes, has a rich history in organic chemistry. A cornerstone of this field is the Friedel-Crafts alkylation, a reaction developed in the late 19th century that allows for the attachment of alkyl groups to aromatic rings. beilstein-journals.org This reaction and its modern variants have been instrumental in constructing the carbon skeleton of numerous complex organic molecules, including those with structures analogous to this compound. beilstein-journals.orgnih.govroyalsocietypublishing.org

Historically, the synthesis of 1,1-diarylalkanes, a related structural motif, relied on the use of stoichiometric amounts of Lewis acids like aluminum chloride. beilstein-journals.org Over the last few decades, significant advancements have led to the development of more efficient and environmentally benign catalytic methods. beilstein-journals.org These modern approaches often utilize catalytic amounts of metal or acid catalysts and employ less toxic starting materials. beilstein-journals.org More recently, photochemical methods, such as the visible light-induced photoreductive diarylation of alkenes, have emerged as powerful strategies for the synthesis of diarylalkanes, offering new pathways to these valuable compounds. acs.orgnih.govacs.org

Rationale for Academic Investigation of this compound

The academic investigation of this compound and related arylalkyl hydrocarbons is driven by several key factors. The justification for such research often stems from identifying knowledge gaps in the existing literature and the potential for novel applications. cwauthors.comaje.com

Compounds with similar diarylalkane structures are known to be important building blocks for pharmaceuticals, agrochemicals, and fine chemicals. beilstein-journals.orgresearchgate.net The specific arrangement of the phenyl and xylene groups on the butyl chain in this compound could lead to unique biological activities or material properties. ontosight.ai Therefore, the synthesis and characterization of this compound contribute to the broader effort of discovering new molecules with potential uses in medicine and materials science. ontosight.aiontosight.ai

Furthermore, the study of such molecules provides a platform to explore and develop new synthetic methodologies. acs.orgresearchgate.net The construction of asymmetrically substituted carbons, like the chiral centers in this compound, presents a significant challenge in organic synthesis. Research aimed at the stereoselective synthesis of this compound can lead to the development of new catalytic systems and a deeper understanding of reaction mechanisms.

Physicochemical Properties of (1,3-Diphenylbutyl)-xylene Isomers

The properties of (1,3-Diphenylbutyl)-xylene can be inferred from its isomers and related compounds. The table below presents data for the isomeric (1,3-Diphenylbutyl)-m-xylene and the parent xylene isomers, which provides context for the expected properties of the ortho isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74921-47-4

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-(2,4-diphenylpentyl)-2-methylbenzene

InChI

InChI=1S/C24H26/c1-19-11-9-10-16-23(19)18-24(22-14-7-4-8-15-22)17-20(2)21-12-5-3-6-13-21/h3-16,20,24H,17-18H2,1-2H3

InChI Key

CBSMTUWGOKTDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(CC(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1,3 Diphenylbutyl O Xylene and Analogues

Alkylation Strategies for Xylene Derivatives

The introduction of the 1,3-diphenylbutyl group onto an o-xylene (B151617) ring is primarily achieved through electrophilic aromatic substitution, with Friedel-Crafts alkylation being the most prominent method. wikipedia.orgmt.com The electron-donating nature of the two methyl groups on the o-xylene ring activates it towards electrophilic attack, facilitating the reaction.

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commt.com In the synthesis of (1,3-Diphenylbutyl)-o-xylene, a suitable precursor for the diphenylbutyl group, such as 1,3-diphenyl-1-butene or a 1,3-diphenylbutyl halide, would serve as the alkylating agent.

The mechanism proceeds in several steps. mt.com First, the Lewis acid catalyst interacts with the alkylating agent to generate a carbocation or a highly polarized electrophilic complex. mt.comnumberanalytics.com For instance, reacting 1,3-diphenyl-1-butene with a Lewis or Brønsted acid would generate a resonance-stabilized secondary carbocation at the 1-position of the butyl chain. This electrophile is then attacked by the electron-rich o-xylene ring. mt.com The attack breaks the aromaticity of the ring, forming a non-aromatic intermediate known as an arenium ion or sigma complex. mt.com Finally, a proton is eliminated from the ring, restoring its aromaticity and yielding the final alkylated product. mt.com A theoretical study on the alkylation of o-xylene with styrene (B11656), a related reaction, highlights the complexity and potential pathways involved in such transformations. dntb.gov.ua

While traditional Friedel-Crafts reactions using homogeneous Lewis acids like AlCl₃ are effective, they present challenges such as catalyst waste, corrosion, and difficulty in separation. christuniversity.in This has led to the exploration of alternative, more environmentally benign catalytic systems. Solid acid catalysts, such as zeolites and sulfated zirconia, have emerged as viable alternatives for industrial-scale alkylations. wikipedia.orgchristuniversity.in

These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity, minimizing the formation of polyalkylated byproducts. christuniversity.in For example, studies on the benzylation of o-xylene have demonstrated that catalysts like V₂O₅/ZrO₂ can provide good activity and selectivity, with Lewis acid sites on the catalyst surface playing a crucial role in the reaction. christuniversity.in The use of superacid catalysts has also been investigated for the alkylation of o-xylene with styrene. dntb.gov.ua

The yield and selectivity of alkylation reactions are highly dependent on the reaction conditions. numberanalytics.comnumberanalytics.com Optimizing these parameters is critical for maximizing the desired product and minimizing unwanted side reactions.

Temperature : Reaction temperature significantly influences the rate of reaction. While higher temperatures can increase the rate, they may also promote side reactions such as isomerization, dealkylation, and polyalkylation. numberanalytics.com For instance, in the benzylation of o-xylene, temperature is a critical factor affecting catalyst activity. christuniversity.in

Solvents : The choice of solvent can impact the solubility of reactants and the activity of the catalyst. numberanalytics.com Common solvents for Friedel-Crafts reactions include inert, non-polar liquids like dichloromethane (B109758) and carbon disulfide, which can help control the reaction pathway. numberanalytics.com

Catalysts : The selection of the catalyst and its concentration is paramount. numberanalytics.com The strength of the Lewis acid must be sufficient to activate the alkylating agent but not so high as to cause extensive side product formation. Studies have shown a linear relationship between Lewis acidity and catalytic activity in the benzylation of o-xylene. christuniversity.in Catalyst concentration typically ranges from 0.1 to 10 mol% and must be optimized for each specific reaction system. numberanalytics.com

The following table summarizes key parameters and their effects based on findings from related alkylation studies.

ParameterEffect on ReactionOptimization ConsiderationsSource
Catalyst Type Determines reaction pathway and rate. Solid acids can improve selectivity and reusability.Match catalyst activity to substrate reactivity. Zeolites or V₂O₅/ZrO₂ offer greener alternatives to AlCl₃. wikipedia.orgchristuniversity.in
Catalyst Conc. Affects reaction rate and cost. Higher concentrations can lead to deactivation or side reactions.Typically optimized between 0.1-10 mol% to balance rate and selectivity. numberanalytics.com
Temperature Influences reaction rate and product distribution. Higher temps can favor side reactions.Control temperature to balance kinetic rate with thermodynamic stability of products. numberanalytics.comchristuniversity.in
Solvent Affects solubility and catalyst-substrate interaction. Polar solvents can stabilize intermediates.Use inert, non-polar solvents like CH₂Cl₂ to minimize interference with the catalyst. numberanalytics.com
Reactant Ratio Using an excess of the aromatic compound can minimize polyalkylation.A large excess of o-xylene can be used to favor mono-alkylation. numberanalytics.com

Approaches to the Diphenylbutyl Moiety

The 1,3-diphenylbutyl fragment can be synthesized through various methods that focus on constructing the four-carbon chain and attaching the phenyl groups either before or after chain formation.

The construction of the carbon skeleton is a fundamental step in organic synthesis. wikipedia.orgnih.gov For the 1,3-diphenylbutyl structure, several strategies can be employed.

One common approach involves the acid-catalyzed dimerization of styrene, which yields 1,3-diphenyl-1-butene. This intermediate can then be hydrogenated to produce the saturated 1,3-diphenylbutane (B74984) backbone. Another classic method is the aldol (B89426) condensation. For example, the condensation of two acetophenone (B1666503) molecules, followed by dehydration and reduction, can lead to the formation of a diphenylbutane structure. semanticscholar.org

Grignard reactions also provide a versatile route. The reaction of benzylmagnesium bromide with acetophenone would form 1,3-diphenyl-1-buten-3-ol, which can subsequently be dehydrated and reduced to give 1,3-diphenylbutane. The Wittig reaction, which converts a ketone or aldehyde into an alkene, is another powerful tool for C-C bond formation that could be adapted for this synthesis. alevelchemistry.co.uk

Modern organometallic cross-coupling reactions offer highly efficient and selective methods for forming carbon-carbon bonds, particularly for attaching aryl groups. alevelchemistry.co.ukchemistry.coach These reactions are often catalyzed by transition metals, most commonly palladium. alevelchemistry.co.uknih.gov

Suzuki Reaction : This reaction involves the coupling of an organoboron compound (like phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. chemistry.coach To form the 1,3-diphenylbutyl structure, one could envision a reaction scheme starting with a dihalo-butane, which undergoes sequential Suzuki couplings with phenylboronic acid.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. alevelchemistry.co.ukchemistry.coach This could be used to couple a halobenzene with a butene derivative to introduce one of the phenyl groups.

Other Coupling Methods : Nickel-catalyzed coupling reactions are also effective for C-C bond formation and can be used to couple aryl halides. researchgate.net Furthermore, reactions involving organocuprates (Gilman reagents) can couple with organic halides to form new C-C bonds. chemistry.coach

The following table compares different strategies for constructing the diphenylbutyl moiety.

Synthetic StrategyDescriptionKey ReagentsAdvantages/DisadvantagesSource
Styrene Dimerization Acid-catalyzed dimerization of styrene followed by hydrogenation.Styrene, Acid Catalyst (e.g., H₂SO₄), H₂/PdSimple starting material; can have selectivity issues. dntb.gov.ua
Grignard Reaction Reaction of a benzyl (B1604629) Grignard reagent with acetophenone, followed by dehydration/reduction.Benzylmagnesium bromide, AcetophenoneVersatile for creating C-C bonds and alcohols. alevelchemistry.co.uk
Suzuki Coupling Palladium-catalyzed coupling of phenylboronic acid with a dihalo-butane.Phenylboronic acid, Dihalobutane, Pd catalyst, BaseHigh functional group tolerance; mild conditions. Can be complex for multiple couplings. chemistry.coach
Heck Reaction Palladium-catalyzed reaction of a halobenzene with a butene derivative.Halobenzene, Butene, Pd catalyst, BaseForms C-C bonds at sp² carbons; stereospecific. alevelchemistry.co.ukchemistry.coach

Stereochemical Control in Synthesis

Control over the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for molecules with multiple chiral centers like this compound. The development of synthetic pathways that selectively produce a single desired stereoisomer is essential for various applications.

Diastereoselective and Enantioselective Pathways to Chiral this compound

The synthesis of chiral this compound can be approached through several strategic disconnections. A primary method involves the stereocontrolled construction of the 1,3-diphenylbutyl chain followed by its attachment to the o-xylene ring, or by assembling the molecule in a sequence where the stereocenters are set during the carbon-carbon bond-forming steps.

Key Synthetic Approaches:

Asymmetric Hydrogenation: A plausible route begins with the synthesis of a prochiral precursor, such as a 1,4-diaryl-1,4-dione, which can undergo asymmetric hydrogenation. For analogous 1,4-diarylbutane-1,4-diones, ruthenium catalysts bearing chiral ligands (e.g., (S)-BINAP) have been used to reduce the diketone to the corresponding diol with high enantiomeric excess (>99% ee) and yields exceeding 90%. The resulting chiral diol can then be further functionalized and coupled to the o-xylene moiety.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral proline derivative can be used to induce chirality in a synthetic sequence. mdpi.com A similar strategy could involve using a chiral building block that already contains one of the desired stereocenters of the 1,3-diphenylbutyl group.

Organocatalysis: Thiourea-based organocatalysts have been effective in promoting enantioselective reactions, such as the reductive nitro-Mannich reaction, to form products with multiple stereocenters in high yield and excellent stereoselectivity. ucl.ac.uk This type of catalysis could be adapted to construct the chiral backbone of the target molecule.

Friedel-Crafts Alkylation with Chiral Electrophiles: A stereocontrolled Friedel-Crafts reaction could be employed. This would involve reacting o-xylene with a chiral electrophile derived from a 1,3-diphenylbutane precursor. The challenge lies in preventing racemization and controlling regioselectivity on the o-xylene ring.

Evaluation of Chiral Induction Methods

The effectiveness of a chiral induction method is quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product. Several analytical techniques are employed to evaluate these parameters.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, different stereoisomers exhibit different retention times, allowing for their separation and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives can be used to distinguish between enantiomers in NMR spectroscopy. For diastereomers, differences in the chemical shifts and coupling constants of corresponding protons are often directly observable in the standard ¹H NMR spectrum.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used to determine the enantiomeric purity and absolute configuration of a sample. nih.gov

The choice of method depends on the specific properties of the stereoisomers and the requirements of the analysis.

Synthetic Yield and Purity Enhancement Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in complex multi-step syntheses.

Process Intensification: Techniques such as microwave-assisted synthesis and continuous flow processing can significantly improve reaction efficiency. numberanalytics.com Continuous flow reactors, in particular, allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields, better selectivity, and reduced byproduct formation compared to batch processes. rsc.orgacs.org

Reaction Parameter Control: Careful control of temperature, pressure, and reactant stoichiometry is essential. In Friedel-Crafts alkylations, for example, higher temperatures can increase the reaction rate but may also promote undesirable side reactions like over-alkylation or isomerization. numberanalytics.comnumberanalytics.com

Purification Methods: Advanced purification techniques are necessary to isolate the desired product from unreacted starting materials, catalysts, and byproducts. Flash column chromatography is a standard laboratory method. For industrial-scale production, techniques like crystallization and distillation are often employed to achieve high purity.

Below is a table summarizing potential yield enhancement strategies for a key synthetic step, such as Friedel-Crafts alkylation.

TechniquePrinciplePotential Advantage for this compound SynthesisReference
Use of Heterogeneous Catalysts (e.g., Zeolites)Provides active sites for the reaction while being in a different phase from the reactants, allowing for easy separation and potential for reuse.Improves catalyst recovery, reduces waste, and can enhance regioselectivity, minimizing the formation of isomeric byproducts. numberanalytics.com
Continuous Flow ProcessingReactants are continuously fed into a reactor where the reaction occurs, and the product is continuously removed.Offers superior control over reaction conditions, leading to higher yields, improved safety, and easier scalability. numberanalytics.comrsc.org
Microwave-Assisted SynthesisUses microwave radiation to heat the reaction mixture directly and efficiently.Can dramatically reduce reaction times and often leads to cleaner reactions with fewer side products. numberanalytics.com
Optimization of Reaction Conditions (Temperature/Pressure)Fine-tuning parameters to find the optimal balance between reaction rate and selectivity.Maximizes the formation of the desired product while minimizing thermal decomposition and side reactions. numberanalytics.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and sustainable. openstax.orgroyalsocietypublishing.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. openstax.orgimist.ma For example, catalytic hydrogenation reactions are highly atom-economical as they involve the addition of hydrogen atoms.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. royalsocietypublishing.org For instance, using alcohols as alkylating agents in Friedel-Crafts reactions is a greener alternative to alkyl halides, as the only byproduct is water. rsc.org The use of natural, biodegradable catalysts, such as lemon juice in certain reactions, represents an innovative green approach. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. openstax.org Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture. rsc.org

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible, for example, by running them at ambient temperature and pressure or by using energy-efficient heating methods like microwave irradiation. imist.ma

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisBenefitReference
Prevent WasteDevelop high-yield, selective reactions that minimize byproduct formation.Reduces the need for costly and environmentally damaging waste treatment. openstax.org
Maximize Atom EconomyEmploy addition reactions (e.g., catalytic hydrogenation) instead of substitution or elimination reactions.Maximizes the efficiency of feedstock conversion into the final product. imist.ma
Use Safer SolventsReplace hazardous solvents like chlorinated hydrocarbons with water, ionic liquids, or conduct reactions under solvent-free conditions.Reduces environmental pollution and health risks for chemists. royalsocietypublishing.org
Use CatalysisUtilize recyclable heterogeneous or biocatalysts (enzymes) instead of stoichiometric Lewis acids.Lowers material consumption, reduces waste, and allows for milder reaction conditions. openstax.org
Design for Energy EfficiencyConduct reactions at ambient temperature or use efficient heating methods like solar energy or microwaves.Reduces the carbon footprint and operational costs of the synthesis. imist.marsc.org

Mechanistic Investigations of 1,3 Diphenylbutyl O Xylene Formation Reactions

Detailed Reaction Mechanisms of Friedel-Crafts Alkylation for (1,3-Diphenylbutyl)-o-Xylene Synthesis

The formation of this compound via Friedel-Crafts alkylation is a multi-step process involving an electrophilic aromatic substitution. byjus.commt.com The reaction typically utilizes an alkylating agent, such as an alkyl halide or an alkene, and a catalyst to activate the aromatic ring of o-xylene (B151617) for substitution. mt.com

The initial and crucial step in the Friedel-Crafts alkylation is the generation of a carbocation electrophile. byjus.comlibretexts.org When an alkyl halide is used, a Lewis acid catalyst facilitates the departure of the halide, forming a carbocation. byjus.com Alternatively, with an alkene as the alkylating agent, a Brønsted acid protonates the double bond to create the carbocation.

A significant characteristic of Friedel-Crafts alkylation is the potential for carbocation rearrangements. masterorganicchemistry.com Primary carbocations, being less stable, are prone to hydride or alkyl shifts to form more stable secondary or tertiary carbocations. masterorganicchemistry.com This can lead to a mixture of products where the alkyl group attached to the aromatic ring has a different structure than the initial alkylating agent. libretexts.org In the synthesis of this compound, the specific precursor used will dictate the initial carbocation formed and its subsequent rearrangement possibilities.

The attack of the electron-rich o-xylene ring on the carbocation forms a resonance-stabilized intermediate known as an arenium ion or a sigma complex. libretexts.org The final step involves the deprotonation of this intermediate, which restores the aromaticity of the ring and yields the final this compound product. byjus.com

Both Lewis and Brønsted acids are instrumental in catalyzing the Friedel-Crafts alkylation, though they operate through different mechanisms.

Lewis Acid Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed. byjus.commt.com They function by accepting an electron pair from the alkyl halide, which polarizes the carbon-halogen bond and facilitates the formation of the carbocation. byjus.commasterorganicchemistry.com The catalytic activity is directly related to the Lewis acidity of the catalyst. christuniversity.in In some cases, the catalyst forms a complex with the alkyl halide, which then acts as the electrophile without the formation of a free carbocation. mt.com

Brønsted Acid Catalysts: Protic acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also catalyze the reaction, particularly when alkenes are used as the alkylating agents. christuniversity.in The proton from the Brønsted acid adds to the alkene, generating a carbocation. Recent studies have also explored synergistic catalysis using a combination of a Brønsted acid and a Lewis acid, which can enhance the acidity of the Brønsted acid and promote alkylation with less reactive substrates like tertiary alcohols. escholarship.orgrsc.org Solid acid catalysts, such as zeolites and modified clays, offer a more environmentally friendly alternative to traditional homogeneous catalysts. christuniversity.inresearchgate.net These materials possess both Brønsted and Lewis acid sites on their surfaces, which can be tailored to control the reaction's selectivity. researchgate.net

Catalyst TypeExampleMechanism of Carbocation Formation
Lewis Acid AlCl₃, FeCl₃Accepts an electron pair from an alkyl halide, facilitating its departure to form a carbocation. byjus.commasterorganicchemistry.com
Brønsted Acid H₂SO₄, HFDonates a proton to an alkene, forming a carbocation. christuniversity.in
Solid Acid Zeolites, V₂O₅/ZrO₂Provide both Brønsted and Lewis acid sites on their surface to facilitate the reaction. christuniversity.inresearchgate.net

Kinetic Studies of Key Synthetic Steps

For instance, kinetic studies on the phenethylation of benzene (B151609), a related reaction, have shown that the reaction can be first-order in the aromatic compound, first-order in the alkyl halide, and second-order in the catalyst. core.ac.uk The absence of a primary kinetic isotope effect when using deuterated benzene indicates that the cleavage of the C-H bond in the deprotonation step is not rate-limiting. core.ac.uk The rate of alkylation is also influenced by the nature of the aromatic substrate; for example, toluene, being more electron-rich than benzene, generally reacts faster. core.ac.uk The reaction conditions, such as temperature and solvent, also play a significant role in the reaction kinetics. christuniversity.in

Identification and Characterization of Reaction Intermediates

The direct observation of the fleeting intermediates in a Friedel-Crafts reaction is challenging due to their high reactivity and short lifetimes. slideshare.netyoutube.com However, various techniques can be employed to trap and characterize these species. Trapping experiments involve introducing a nucleophile that can react with the intermediate to form a stable, isolable product. slideshare.net

Spectroscopic methods can also provide evidence for the existence of intermediates. For example, the formation of the arenium ion (sigma complex) can sometimes be observed at low temperatures using NMR spectroscopy. plymouth.ac.uk Computational methods, such as Density Functional Theory (DFT) calculations, have also become powerful tools for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that are difficult to observe experimentally. rsc.orgwhiterose.ac.uk

Transition State Analysis in this compound Synthesis

Transition state analysis, often aided by computational chemistry, helps to understand the energy barriers of the different steps in the reaction mechanism. whiterose.ac.uk In the Friedel-Crafts alkylation, the transition state for the attack of the aromatic ring on the carbocation is a key point of interest. The structure and energy of this transition state determine the regioselectivity of the reaction—that is, where on the o-xylene ring the alkyl group will attach.

The two methyl groups on the o-xylene ring are ortho- and para-directing, meaning they activate the positions ortho and para to them for electrophilic attack. However, steric hindrance can play a significant role. plymouth.ac.uk The transition state leading to substitution at the less sterically hindered positions will generally be lower in energy. The reversibility of the Friedel-Crafts alkylation can also influence the final product distribution, with the thermodynamically more stable product being favored under conditions that allow for equilibrium. plymouth.ac.ukwikipedia.org

Advanced Structural Elucidation and Conformational Analysis of 1,3 Diphenylbutyl O Xylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

No published 1D or 2D NMR spectroscopic data, including COSY, HSQC, HMBC, or NOESY experiments, were found for (1,3-Diphenylbutyl)-o-xylene. Consequently, a detailed analysis of its connectivity and stereochemistry based on these techniques cannot be provided.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A table of expected proton and carbon chemical shifts, as well as key correlations, cannot be generated without experimental data.

Dynamic NMR for Conformational Exchange Processes

There is no information available regarding dynamic NMR studies on this compound to investigate its conformational exchange processes.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported in the accessible scientific literature. Therefore, no information on its solid-state structure, crystal packing, or intermolecular interactions is available.

Crystal Packing and Intermolecular Interactions

Without a crystal structure, a description of the packing arrangement and intermolecular forces is not possible.

Conformational Preferences in the Crystalline State

The preferred conformation of this compound in the solid state remains undetermined.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

No specific infrared (IR) or Raman spectroscopic data for this compound could be found. An analysis of its vibrational modes and conformational insights based on this technique cannot be performed.

Infrared (IR) Spectroscopy

Key diagnostic regions in the predicted IR spectrum would include:

Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on a benzene (B151609) ring. orgchemboulder.comopenstax.orgpressbooks.publibretexts.org

Aliphatic C-H Stretching: Stronger absorptions are expected just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the butyl chain and the methyl groups of the o-xylene (B151617) moiety.

Aromatic Overtones and Combination Bands: A pattern of weak bands in the 2000-1665 cm⁻¹ region can be highly informative for determining the substitution pattern on the aromatic rings. orgchemboulder.comopenstax.orgpressbooks.publibretexts.org The monosubstituted phenyl group and the trisubstituted o-xylene ring would produce a complex, overlapping pattern in this region.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings. openstax.orgpressbooks.publibretexts.org Two common bands appear near 1600 cm⁻¹ and 1500 cm⁻¹. openstax.orgpressbooks.publibretexts.org

C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane ("oop") bending of aromatic C-H bonds. orgchemboulder.com The precise location of these bands is highly diagnostic of the ring substitution. A monosubstituted ring typically shows strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. spectroscopyonline.com An ortho-disubstituted ring (like o-xylene) shows a characteristic band between 770-735 cm⁻¹. spectroscopyonline.com The trisubstituted nature of the final compound would lead to a specific pattern in this region.

Frequency Range (cm⁻¹)Vibrational ModeExpected IntensityStructural Unit
3100-3000Aromatic C-H StretchMedium-WeakPhenyl & o-Xylene Rings
2960-2850Aliphatic C-H StretchStrongButyl Chain, Methyl Groups
2000-1665Aromatic Overtone/Combination BandsWeakPhenyl & o-Xylene Rings
1600-1450Aromatic C=C Ring StretchMedium-StrongPhenyl & o-Xylene Rings
1470-1430Aliphatic C-H Bend (CH₂)MediumButyl Chain
900-675Aromatic C-H Out-of-Plane BendStrongSubstituted Phenyl & o-Xylene Rings

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which often produce weak signals in IR spectra.

For this compound, the Raman spectrum would highlight different structural features:

Aromatic Ring Breathing Modes: A very strong and sharp signal is expected around 1000 cm⁻¹, corresponding to the symmetric "breathing" vibration of the monosubstituted phenyl ring. The o-xylene ring would also contribute characteristic bands.

Aromatic C-H Stretching: Similar to IR, aromatic C-H stretches appear above 3000 cm⁻¹, often around 3060 cm⁻¹. aps.org

Aliphatic C-H Stretching: Strong signals from the numerous C-H bonds of the butyl and methyl groups would be prominent in the 2800-3000 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: The C=C stretching vibrations of the rings, particularly the symmetric stretches, would yield strong bands in the 1580-1610 cm⁻¹ region. aps.org

Substitution Pattern Bands: The substitution pattern on the o-xylene ring can be further confirmed by specific Raman shifts, as the vibrations are sensitive to the positions of the substituents. Studies on xylene isomers show distinct peaks that allow for their differentiation. rktech.hu

Frequency Shift (cm⁻¹)Vibrational ModeExpected IntensityStructural Unit
~3060Aromatic C-H StretchMedium-StrongPhenyl & o-Xylene Rings
2800-3000Aliphatic C-H StretchStrongButyl Chain, Methyl Groups
1580-1610Aromatic C=C Ring StretchStrongPhenyl & o-Xylene Rings
~1000Aromatic Ring Breathing (Monosubstituted)Very StrongPhenyl Ring
850-650Ring Bending/DeformationMediumPhenyl & o-Xylene Rings

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

The this compound molecule possesses two chiral centers at the C1 and C3 positions of the butyl chain. This chirality makes chiroptical spectroscopy techniques indispensable for determining its absolute configuration in solution. nih.govmdpi.comsemanticscholar.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions within the molecule's chromophores. rsc.org The chromophores in this molecule are the phenyl and o-xylene rings.

Chromophore Interaction: The spatial arrangement of the two phenyl groups and the o-xylene ring, dictated by the molecule's conformation, would lead to through-space electronic interactions (exciton coupling). rsc.org This coupling between the π-π* transitions of the aromatic rings would produce characteristic ECD signals, known as a couplet, whose sign can be correlated with the absolute configuration. rsc.org

Computational Analysis: The standard method for assigning the absolute configuration involves comparing the experimental ECD spectrum with theoretical spectra generated by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.govacs.org By calculating the predicted spectra for a known configuration (e.g., 1R, 3S), a match with the experimental data unambiguously assigns the stereochemistry of the sample.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light for vibrational transitions. wikipedia.org It provides detailed 3D structural information for chiral molecules in solution. wikipedia.orgspectroscopyeurope.comrsc.org

Full Molecular Structure: Unlike ECD, which focuses on chromophores, VCD is sensitive to the chirality of the entire molecule, as nearly all fundamental vibrational modes are VCD-active. wikipedia.org This makes it a robust tool for molecules with complex stereochemistry.

Conformational Sensitivity: VCD spectra are highly sensitive to the molecule's conformation. The signals observed, particularly in the C-H stretching region (2800-3000 cm⁻¹), are directly influenced by the spatial orientation of the aliphatic chain and its interaction with the aromatic rings.

Absolute Configuration Assignment: Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with spectra calculated via ab initio methods for a specific enantiomer. spectroscopyeurope.comgaussian.com A strong correlation between the signs and relative intensities of the experimental and calculated bands provides a confident assignment of the absolute configuration and the predominant solution-phase conformation. spectroscopyeurope.comgaussian.com

Computational Chemistry and Theoretical Studies of 1,3 Diphenylbutyl O Xylene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com By calculating the electron density, DFT can determine the ground-state energy of the system and derive various electronic properties. For a molecule like (1,3-Diphenylbutyl)-o-xylene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d) or higher, would provide crucial insights into its stability, reactivity, and orbital energies. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sustainability-directory.com The interaction between these two "frontier" orbitals governs the course of many chemical reactions. wikipedia.org

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be delocalized across the electron-rich aromatic systems—the two phenyl rings and the o-xylene (B151617) moiety. The specific distribution would indicate the most probable sites for electrophilic attack. ucsb.edu

LUMO: The LUMO is the lowest energy orbital that is devoid of electrons. It signifies the molecule's ability to accept electrons, thus acting as an electrophile. The LUMO would likely be distributed over the aromatic rings as well, representing potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap indicates high kinetic stability and low chemical reactivity.

Interactive Table: Illustrative FMO Properties for this compound
PropertyIllustrative Value (eV)Significance
HOMO Energy-6.25Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-0.98Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.27Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability.

Charge Distribution and Electrostatic Potential Maps

DFT calculations provide a detailed picture of how charge is distributed within a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. deeporigin.comuni-muenchen.de

MEP maps use a color scale to denote different regions of charge. Typically, red indicates electron-rich areas (negative electrostatic potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive electrostatic potential), which are prone to nucleophilic attack. acs.orgavogadro.cc Green and yellow areas are relatively neutral.

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated above the π-systems of the phenyl and o-xylene rings, reflecting their high electron density. These are the most likely sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings and the aliphatic butyl chain, as these are regions of lower electron density.

Neutral Potential (Green/Yellow): Predominantly around the aliphatic carbon backbone.

This visualization is invaluable for predicting intermolecular interactions, including how the molecule might bind to a receptor or interact with other reactants. ucsb.edu

Molecular Dynamics Simulations for Conformational Space Exploration

This compound is a flexible molecule due to the rotational freedom around several single bonds in its butyl chain. Molecular Dynamics (MD) simulations are a computational method used to explore the vast conformational space of such molecules over time. nih.govacs.org

By simulating the atomic movements based on a classical force field, MD can identify the most stable, low-energy conformations and the energy barriers between them. calcus.cloud This process, known as conformational analysis, is crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties. libretexts.orgnobelprize.org For this compound, MD simulations would reveal:

The preferred dihedral angles of the butyl backbone.

The rotational orientations (torsional angles) of the two phenyl groups and the o-xylene group relative to the main chain. aip.org

How the molecule's flexibility might be influenced by its environment, such as a solvent. nih.gov

Identifying the global minimum energy conformation and other low-energy conformers is essential, as these are the structures most likely to be present and involved in chemical reactions.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. mdpi.com These theoretical spectra are instrumental in confirming the structure of a synthesized compound by comparing calculated results with experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. aip.org By optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, a predicted NMR spectrum can be generated. nih.gov This is particularly useful for assigning specific peaks in a complex experimental spectrum to the correct atoms in the molecule, especially for aromatic compounds with many similar protons and carbons. wisc.edu

Interactive Table: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts
Carbon Atom TypePredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aromatic C (unsubstituted)128.5128.3
Aromatic C (substituted)141.2141.0
Aliphatic CH45.845.6
Aliphatic CH₂40.139.9
Aliphatic CH₃21.521.3

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and rocking motions of the chemical bonds and can be directly correlated with the peaks in an experimental IR spectrum. This allows for the assignment of specific absorption bands to functional groups, such as aromatic C-H stretches, aliphatic C-H stretches, and C=C ring vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. dergipark.org.tr This method can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. For this compound, these calculations would likely predict intense π → π* transitions associated with its aromatic systems. rsc.org

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry provides powerful tools to not only predict if a reaction will occur but also to model the entire reaction pathway. wiley-vch.de By locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. nih.govacs.org

For this compound, theoretical studies could model various reactions:

Electrophilic Aromatic Substitution: Using FMO analysis and MEP maps, the most reactive sites on the phenyl and o-xylene rings towards electrophiles can be identified. DFT calculations can then model the reaction pathway for, say, nitration or halogenation at different positions, comparing the activation energies to predict the major product (regioselectivity). mdpi.com

Oxidation: The potential sites of oxidation, such as the benzylic positions on the butyl chain, could be investigated by modeling hydrogen atom abstraction pathways.

Thermal Decomposition: By calculating bond dissociation energies, the weakest bonds in the molecule can be identified, predicting how the molecule might fragment under high-temperature conditions.

These models provide a microscopic view of the reaction mechanism, revealing the geometries of intermediates and transition states that are often impossible to observe experimentally. researchgate.net

Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. scielo.org.mxresearchgate.net These descriptors, derived from conceptual DFT, quantify various aspects of a molecule's reactivity and are useful for comparing the chemical behavior of different molecules. acs.orgworldscientific.comnih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Global Electrophilicity Index (ω): A measure of the energy lowering when a molecule accepts electrons. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

Interactive Table: Illustrative Quantum Chemical Descriptors
DescriptorFormulaIllustrative Value (eV)Interpretation
Ionization Potential (I)-E_HOMO6.25Energy needed to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (A)-E_LUMO0.98Energy released upon gaining an electron.
Electronegativity (χ)(I+A)/23.615Overall ability to attract electrons in a chemical bond.
Chemical Hardness (η)(I-A)/22.635Resistance to deformation or change in electron cloud; related to stability.
Electrophilicity Index (ω)χ²/(2η)2.47Propensity of the molecule to act as an electrophile.

These descriptors provide a quantitative basis for understanding the electronic nature and reactivity of this compound, allowing for systematic comparisons with other related compounds.

Reactivity Studies and Derivatization of 1,3 Diphenylbutyl O Xylene

Electrophilic Aromatic Substitution Reactions on the Xylene Moiety

The o-xylene (B151617) portion of the molecule is susceptible to electrophilic aromatic substitution (EAS). The two methyl groups on the xylene ring are ortho- and para-directing activators for EAS. However, the bulky (1,3-diphenylbutyl) substituent exerts significant steric hindrance, which will influence the regioselectivity of these reactions.

Electrophilic attack is most likely to occur at the positions least sterically hindered by the bulky alkyl group. Given the 1,2-disubstitution of the xylene ring, the incoming electrophile would preferentially target the available positions on the ring. The directing effects of the two methyl groups would favor substitution at the positions ortho and para to them.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. minia.edu.eguci.edu For instance, nitration using a mixture of nitric and sulfuric acids would introduce a nitro group onto the xylene ring. libretexts.org The precise location of substitution would be a delicate balance between the electronic activation of the methyl groups and the steric hindrance from the (1,3-diphenylbutyl) group.

Reaction Reagents Potential Products Controlling Factors
NitrationHNO3, H2SO4Nitro-(1,3-diphenylbutyl)-o-xylene isomersSteric hindrance, electronic effects
HalogenationBr2, FeBr3 or Cl2, AlCl3Halo-(1,3-diphenylbutyl)-o-xylene isomersSteric hindrance, electronic effects
SulfonationFuming H2SO4(1,3-Diphenylbutyl)-o-xylene sulfonic acid isomersSteric hindrance, electronic effects
Friedel-Crafts AcylationRCOCl, AlCl3Acyl-(1,3-diphenylbutyl)-o-xylene isomersSteric hindrance, electronic effects

Reactions Involving the Butyl Chain and Diphenyl Groups

The reactivity of the butyl chain and the two phenyl groups offers further avenues for derivatization.

Functionalization of Alkyl Chains

The saturated butyl chain is generally less reactive than the aromatic rings. However, functionalization can be achieved under more forcing conditions, such as free-radical halogenation. This process is typically non-selective and would likely lead to a mixture of halogenated products at various positions along the butyl chain. More modern methods for C-H bond functionalization could potentially offer greater selectivity. sonar.chnih.gov For instance, directed C-H functionalization, if a suitable directing group can be introduced, might allow for site-selective modification of the alkyl chain.

Transformations of Phenyl Substituents

The two phenyl groups attached to the butyl chain can also undergo electrophilic aromatic substitution. These reactions would be governed by the directing effect of the alkyl substituent. As alkyl groups are ortho-, para-directing, substitution would be expected to occur at the ortho and para positions of these phenyl rings. The steric bulk of the rest of the molecule would again play a significant role in determining the major products.

Functional Group Reaction Type Potential Reagents Expected Outcome
Butyl ChainFree-Radical HalogenationNBS, light/heatMonohalogenated and polyhalogenated isomers
Phenyl GroupsElectrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3Ortho- and para-substituted derivatives on the phenyl rings

Oxidation and Reduction Pathways

The this compound molecule has several sites that can be targeted for oxidation or reduction. The methyl groups on the o-xylene ring are susceptible to oxidation to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. google.com This would transform the xylene moiety into a phthalic acid derivative. The aromatic rings themselves are generally resistant to oxidation except under harsh conditions that could lead to ring cleavage. The benzylic positions on the butyl chain (the carbons attached to the phenyl groups) are also potential sites for oxidation.

Reduction of the aromatic rings is possible via catalytic hydrogenation at high pressure and temperature, which would yield a fully or partially saturated cycloalkane derivative. This process would convert the phenyl and xylene rings into cyclohexyl and dimethylcyclohexyl moieties, respectively.

Polymerization or Oligomerization Potential as a Monomer/Building Block

This compound itself is not a conventional monomer for addition polymerization as it lacks a polymerizable double bond. However, it could potentially serve as a building block in condensation polymerization if functional groups are first introduced. For example, oxidation of the methyl groups on the xylene ring to carboxylic acids would create a diacid monomer. This diacid could then be reacted with a diol or a diamine to form polyesters or polyamides, respectively.

Furthermore, if the molecule can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, it could then participate in addition polymerization or be incorporated as a comonomer to modify the properties of existing polymers. epo.orggoogle.com The bulky and rigid structure of the this compound unit would likely impart increased thermal stability and specific mechanical properties to the resulting polymer.

Applications in Advanced Materials and Supramolecular Chemistry Research

Role as a Building Block in Polymer Architectures

The incorporation of bulky side groups onto a polymer backbone is a well-established strategy for modifying the physical and chemical properties of the resulting materials. The (1,3-Diphenylbutyl)-o-xylene moiety, when integrated into a polymer chain, would be expected to introduce significant steric hindrance, thereby influencing the polymer's morphology, solubility, and thermal properties.

The introduction of the this compound unit into polymer chains could lead to materials with tailored properties. For instance, in the realm of optical materials , the bulky, non-polar side group could increase the refractive index and enhance transparency by disrupting chain packing and reducing crystallinity. In electronic materials , such a substituent could improve solubility in organic solvents, facilitating the processing of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric bulk would also prevent aggregation, which can quench fluorescence. For structural materials , the rigid o-xylene (B151617) unit combined with the large side group could enhance thermal stability and mechanical strength, leading to polymers with high glass transition temperatures.

A hypothetical example of incorporating this compound into a polymer backbone could involve the synthesis of a vinyl monomer bearing the this compound group, followed by polymerization. The resulting polymer's properties would be significantly different from its unsubstituted counterpart.

Table 1: Predicted Influence of this compound Moiety on Polymer Properties

PropertyPredicted EffectRationale
Solubility Increased in organic solventsThe bulky, non-polar side group disrupts intermolecular chain interactions, allowing solvent molecules to penetrate more easily.
Crystallinity DecreasedThe steric hindrance of the large substituent prevents regular chain packing, leading to a more amorphous morphology.
Glass Transition Temperature (Tg) IncreasedThe rigid o-xylene core and the bulky side group restrict segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.
Optical Transparency IncreasedReduced crystallinity and light scattering contribute to higher transparency.
Thermal Stability IncreasedThe aromatic nature of the moiety contributes to the overall thermal robustness of the polymer.

The steric bulk of the this compound moiety would likely have a profound impact on the polymerization process itself. In chain-growth polymerization, the large substituent could hinder the approach of the monomer to the active center of the growing polymer chain, potentially leading to a decrease in the rate of polymerization. This steric hindrance could also influence the stereochemistry of the resulting polymer, favoring the formation of specific tacticities (e.g., syndiotactic or atactic) over others.

In step-growth polymerization, the reactivity of functional groups attached to the o-xylene ring could be sterically shielded by the 1,3-diphenylbutyl group, necessitating more forcing reaction conditions to achieve high molecular weight polymers. However, this steric influence could also be leveraged to control the polymer architecture, for example, by promoting the formation of linear chains over cross-linked networks.

Ligand Design and Coordination Chemistry

The o-xylene scaffold is a common platform for the design of bidentate ligands used in coordination chemistry and catalysis. The introduction of a (1,3-Diphenylbutyl) substituent would create a unique steric and electronic environment around a coordinated metal center.

Derivatives of this compound could be synthesized to incorporate donor atoms such as phosphorus, nitrogen, or sulfur, making them suitable for use as ligands. For example, phosphine (B1218219) groups could be introduced onto the methyl groups of the o-xylene ring to create a bulky diphosphine ligand. The synthesis of a metal complex would then typically involve the reaction of the ligand with a suitable metal precursor.

The general synthetic route could be envisioned as:

Functionalization of this compound to introduce coordinating groups (e.g., -CH2PPh2).

Reaction of the resulting ligand with a metal salt (e.g., PdCl2(CH3CN)2) in an appropriate solvent to form the metal complex.

The large steric profile of the (1,3-Diphenylbutyl) group would significantly influence the coordination geometry and stereochemistry of the resulting metal complexes. It would likely enforce a specific coordination geometry around the metal center to minimize steric clashes. For example, in a square planar complex, the bulky group could favor a cis arrangement of other ligands to avoid unfavorable steric interactions.

The chirality inherent in the 1,3-diphenylbutyl group (if a single enantiomer is used) could also be transferred to the metal complex, leading to the formation of chiral catalysts for asymmetric synthesis. The coordination of such a ligand would create a chiral pocket around the metal center, which could differentiate between enantiomeric substrates or transition states.

Table 2: Potential Coordination Complexes and Their Predicted Features

Metal CenterPotential Ligand DerivativePredicted Coordination GeometryKey Stereochemical Feature
Palladium(II)This compound diphosphineSquare PlanarEnforced cis-coordination of other ligands
Rhodium(I)This compound diphosphineSquare PlanarChiral environment for asymmetric catalysis
Nickel(II)This compound diamineTetrahedral or Square PlanarSterically protected active site

Organometallic complexes featuring ligands with bulky substituents are widely used in catalysis to control selectivity and activity. Complexes derived from this compound could find applications in various catalytic transformations.

For instance, a palladium complex with a diphosphine ligand based on this scaffold could be an effective catalyst for cross-coupling reactions, such as the Suzuki or Heck reaction. The steric bulk would promote the reductive elimination step, which is often the rate-determining step, thereby increasing the catalytic turnover frequency. Furthermore, the defined steric environment could lead to high regioselectivity or stereoselectivity in reactions involving unsymmetrical substrates.

In hydrogenation reactions, a rhodium or iridium complex with a chiral version of the ligand could be employed for the asymmetric hydrogenation of prochiral olefins, producing one enantiomer of the product in high excess. The bulky substituent would play a crucial role in creating the chiral environment necessary for enantioselective catalysis. The steric hindrance could also prevent catalyst deactivation pathways, such as the formation of inactive dimer species, leading to a more robust and long-lived catalyst.

The Chemical Compound this compound: An Analysis of Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available research on the specific chemical compound this compound in the context of advanced materials and supramolecular chemistry. While the individual components of its name—diphenylbutyl and o-xylene—are common moieties in organic chemistry, their specific combination as this compound does not appear in dedicated research articles focusing on the applications outlined in the user's request.

Chemical databases confirm the existence of this compound, identified by the CAS number 74921-47-4. However, this identification is not accompanied by published studies detailing its synthesis, properties, or use in specialized chemical research.

Consequently, it is not possible to provide an article on this compound that adheres to the requested structure, as there is no available information regarding its role in the following areas:

Molecular Recognition and Host-Guest Chemistry: No literature was found on the design of receptors incorporating this compound or studies of its binding interactions with guest molecules.

Self-Assembly and Supramolecular Architectures: There are no published reports on its use in forming ordered structures like liquid crystals or organic frameworks, nor are there investigations into its non-covalent interactions in self-assembled systems.

Photoactive or Electroactive Organic Materials: The role of this compound in the development of photoactive or electroactive materials has not been described in the available scientific literature.

While extensive research exists on o-xylene as a guest molecule in various host-guest systems and on the broader principles of supramolecular chemistry involving bulky aromatic compounds, this information is not directly applicable to the specific compound and therefore cannot be used to construct the requested article.

Role in Photoactive or Electroactive Organic Materials

Synthesis of Derivatives for Optoelectronic Applications

There is currently no publicly available research detailing the synthesis of this compound derivatives specifically designed for optoelectronic applications. The scientific literature lacks methodologies for incorporating this compound into larger molecular architectures that might exhibit desirable electronic or light-emitting properties. Consequently, there are no established synthetic routes, reaction conditions, or characterization data for such derivatives.

Fundamental Photophysical Studies of this compound Derivatives

Consistent with the lack of synthetic research, there are no reports on the fundamental photophysical properties of this compound or its derivatives. Key data points essential for evaluating a compound's potential in optoelectronic applications, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, have not been documented. Without these fundamental studies, the potential utility of this compound in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or molecular sensors remains purely speculative.

Future Directions and Emerging Research Avenues for 1,3 Diphenylbutyl O Xylene

Exploration of Novel Synthetic Routes

The synthesis of diarylalkanes, the class of compounds to which (1,3-diphenylbutyl)-o-xylene belongs, has been an area of active research. rsc.orgchinesechemsoc.orgnih.gov Future investigations into the synthesis of this compound could build upon these established methods while exploring more efficient and selective catalytic systems.

One promising approach involves the use of transition metal catalysis. For instance, nickel-catalyzed 1,1-diarylation of unactivated terminal alkenes has emerged as a powerful tool for constructing diarylalkane frameworks. chinesechemsoc.org Adapting this methodology to utilize a substituted alkene and an o-xylene (B151617) derivative could provide a direct and modular route to the target molecule. The development of ligands that can precisely control the regioselectivity of the addition to the alkene would be a key challenge.

Another avenue lies in the realm of photoredox catalysis. Visible-light-induced photoreductive strategies have been successfully employed for the 1,2-diarylation of alkenes. nih.gov Exploring the three-component reaction of an alkene, an aryl halide, and an o-xylene derivative under photoredox conditions could offer a novel and environmentally benign synthetic pathway. The choice of photosensitizer and reaction conditions would be critical in achieving the desired product with high yield and selectivity.

Furthermore, auto-tandem catalysis using strong Brønsted bases has shown potential for the synthesis of complex diarylalkanes. rsc.org Investigating the feasibility of a one-pot reaction sequence involving the initial formation of a reactive intermediate from o-xylene, followed by its addition to a suitable diphenyl-substituted precursor, could lead to a highly atom-economical synthesis.

Synthetic Strategy Key Features Potential Advantages Research Focus
Nickel-Catalyzed DiarylationUtilizes unactivated alkenes and aryl boronic acids/halides. chinesechemsoc.orgModular and efficient for constructing C-C bonds. chinesechemsoc.orgLigand design for regiocontrol; optimization of reaction conditions.
Photoreductive DiarylationEmploys visible light and a photoredox catalyst. nih.govMild reaction conditions; environmentally friendly. nih.govSubstrate scope exploration; mechanistic studies.
Auto-Tandem CatalysisOne-pot reaction sequence with a strong base catalyst. rsc.orgHigh atom economy; reduced workup steps. rsc.orgCatalyst development; identification of suitable reaction partners.

This table presents potential synthetic strategies for this compound based on established methods for diarylalkane synthesis. The feasibility and specific conditions for the target molecule require experimental validation.

Advanced Functionalization Strategies

The introduction of functional groups onto the aromatic rings of this compound could unlock a wide range of properties and applications. Future research in this area will likely focus on developing selective and efficient functionalization methods.

Drawing inspiration from the functionalization of poly(para-xylylene)s, various chemical modifications could be envisioned for the xylene moiety. researchgate.net For instance, electrophilic aromatic substitution reactions could be employed to introduce nitro, halogen, or acyl groups. The directing effects of the alkyl substituents on the xylene ring would play a crucial role in determining the position of functionalization.

Furthermore, C-H activation strategies offer a powerful tool for the direct functionalization of aromatic rings. Transition metal-catalyzed C-H borylation, silylation, or arylation could be explored to introduce new functionalities onto either the phenyl or the xylene rings. The challenge would lie in achieving high regioselectivity, given the presence of multiple C-H bonds.

The benzylic positions of the butyl chain also represent potential sites for functionalization. Free radical bromination followed by nucleophilic substitution could be a viable route to introduce a variety of functional groups at these positions.

Functionalization Target Methodology Potential Functional Groups Key Challenges
Xylene RingElectrophilic Aromatic Substitution-NO₂, -Br, -Cl, -CORControl of regioselectivity.
Phenyl/Xylene RingsC-H Activation-B(OR)₂, -SiR₃, -ArylAchieving high regioselectivity and catalyst efficiency.
Butyl Chain (Benzylic)Radical Halogenation/Substitution-Br, -OH, -OR, -NR₂Selectivity between different benzylic positions.

This table outlines potential functionalization strategies for this compound. The reactivity and selectivity of these reactions would need to be determined experimentally.

Expanding Applications in Niche Materials Science

The unique molecular architecture of this compound suggests its potential utility in various areas of materials science. Its bulky, non-planar structure could impart interesting properties to polymers and organic electronic materials.

One potential application is as a monomer for the synthesis of high-performance polymers. The incorporation of the rigid yet non-planar this compound unit into a polymer backbone could lead to materials with high thermal stability, good solubility, and amorphous morphologies. Such polymers could find use as gas separation membranes or as host materials in organic light-emitting diodes (OLEDs). The use of o-xylene as a solvent in the processing of emitting layers for OLEDs highlights the compatibility of such aromatic structures with these applications. researchgate.net

Furthermore, functionalized derivatives of this compound could serve as building blocks for the synthesis of novel organic semiconductors. The introduction of electron-donating or electron-withdrawing groups could be used to tune the electronic properties of the molecule, making it suitable for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

The potential for this compound to act as a specialized solvent or a plasticizer in polymer formulations could also be an area of investigation. Its aromatic nature and bulky structure might lead to unique interactions with polymer chains, influencing their mechanical and thermal properties.

Potential Application Area Key Property Rationale Future Research Direction
High-Performance PolymersHigh thermal stability, amorphous nature.The rigid and non-planar structure could disrupt polymer packing.Synthesis and characterization of polymers incorporating the molecule.
Organic ElectronicsTunable electronic properties.Functionalization can alter HOMO/LUMO energy levels.Design and synthesis of functionalized derivatives for device fabrication.
Specialty AdditivesPlasticizing or compatibilizing effects.The bulky aromatic structure could modify polymer properties.Investigation of its effects on the properties of various polymer matrices.

This table illustrates potential applications for this compound in materials science based on the properties of similar aromatic compounds. Experimental validation is required to confirm these potential uses.

Theoretical Insights into Complex Reactivity and Properties

Computational chemistry provides a powerful tool for understanding the structure, reactivity, and properties of molecules like this compound at the atomic level. mdpi.com Future theoretical studies will be crucial in guiding synthetic efforts and in predicting the material properties of its derivatives.

Density Functional Theory (DFT) calculations can be employed to determine the stable conformations of the molecule and to analyze its electronic structure. dergipark.org.trdergipark.org.tr The calculation of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map can provide insights into the molecule's reactivity and its potential for intermolecular interactions. dergipark.org.tr

Furthermore, theoretical methods can be used to predict the regioselectivity of functionalization reactions. By calculating the activation energies for different reaction pathways, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net This information would be invaluable for designing synthetic routes to specific functionalized derivatives.

In the context of materials science, computational modeling can be used to predict the properties of polymers incorporating the this compound unit. For example, molecular dynamics simulations could be used to study the chain packing and morphology of such polymers, while quantum chemical calculations could predict their electronic and optical properties.

Theoretical Method Predicted Property Significance
Density Functional Theory (DFT)Molecular geometry, electronic structure (HOMO/LUMO), electrostatic potential. dergipark.org.trdergipark.org.trUnderstanding reactivity and intermolecular interactions. dergipark.org.tr
Transition State TheoryReaction pathways and activation energies. researchgate.netPredicting the regioselectivity of functionalization reactions. researchgate.net
Molecular Dynamics (MD)Polymer chain packing and morphology.Predicting the solid-state structure of derived materials.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra. dergipark.org.trPredicting the optical properties for applications in organic electronics. dergipark.org.tr

This table summarizes the potential application of various computational chemistry methods to elucidate the properties and reactivity of this compound. These theoretical predictions would require experimental verification.

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